molecular formula C14H18O B3007851 2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one CAS No. 116707-04-1

2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one

Cat. No.: B3007851
CAS No.: 116707-04-1
M. Wt: 202.297
InChI Key: PKYHRNBZZLBTAA-UHFFFAOYSA-N
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Description

2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one is an organic compound with the molecular formula C14H18O It is a ketone derivative of tetrahydronaphthalene, characterized by a methyl group and a propanone group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one typically involves the alkylation of 5,6,7,8-tetrahydronaphthalene with a suitable alkylating agent, followed by oxidation to introduce the ketone functionality. One common method involves the Friedel-Crafts acylation of 5,6,7,8-tetrahydronaphthalene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents in the presence of catalysts.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds or other interactions with active sites, influencing the compound’s biological activity. The pathways involved may include metabolic processes where the compound is converted to active metabolites.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ol: A similar compound with an alcohol group instead of a ketone.

    5,6,7,8-Tetrahydro-1-naphthylamine: An amine derivative of tetrahydronaphthalene.

Uniqueness

2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-10(2)14(15)13-8-7-11-5-3-4-6-12(11)9-13/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYHRNBZZLBTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC2=C(CCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Aluminium chloride (28.0 g, 0.21 mole) was suspended in 200 ml of anhydrous dichloromethane (200 ml) and cooled to 0° C. A solution of 1,2,3,4-tetrahydronaphthalene (26.5 g, 0.2 mole) and isobutyryl chloride (21.3 g, 0.20 mole) in 50 ml of anhydrous dichloromethane was slowly added to this suspension. After the addition was completed, the reaction mixture was stirred at 0° C. for 1 h. The reaction mixture was poured onto 300 g of ice water, and the organic layer was separated. The organic layer was successively washed twice with a 5 wt % aqueous hydrochloric acid solution (150 ml) and once with a 2 wt % aqueous sodium bicarbonate solution (150 ml). After drying over anhydrous magnesium sulfate the solution was concentrated under reduced pressure. The yield of 2-methyl-1-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-propanone was 39.7 g or 98%.
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28 g
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26.5 g
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ice water
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200 mL
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